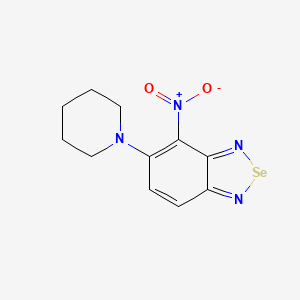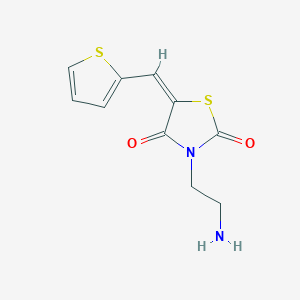![molecular formula C19H25FN4O2 B11508569 2-(4-Fluoro-phenyl)-4-[(2-morpholin-4-yl-ethylamino)-methylene]-5-propyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11508569.png)
2-(4-Fluoro-phenyl)-4-[(2-morpholin-4-yl-ethylamino)-methylene]-5-propyl-2,4-dihydro-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-1-(4-Fluorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that features a fluorophenyl group, a morpholine ring, and a pyrazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4-Fluorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.
Attachment of the morpholine ring: This can be done through a nucleophilic substitution reaction where the morpholine ring is introduced via an alkylation reaction.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the fluorophenyl group or the pyrazolone core, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4E)-1-(4-Fluorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (4E)-1-(4-Fluorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- (4E)-1-(4-Chlorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
- (4E)-1-(4-Bromophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
- (4E)-1-(4-Methylphenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
The uniqueness of (4E)-1-(4-Fluorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one lies in its fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall pharmacological profile.
特性
分子式 |
C19H25FN4O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-4-(2-morpholin-4-ylethyliminomethyl)-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H25FN4O2/c1-2-3-18-17(14-21-8-9-23-10-12-26-13-11-23)19(25)24(22-18)16-6-4-15(20)5-7-16/h4-7,14,22H,2-3,8-13H2,1H3 |
InChIキー |
CNXYDWUWNNAEFI-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11508487.png)
![3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B11508488.png)
![N,N'-(2,2-dimethylpropane-1,3-diyl)bis[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide]](/img/structure/B11508496.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11508498.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11508499.png)
![Hexahydroisoindole-1,3-dione, 2-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]-](/img/structure/B11508503.png)

![4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol](/img/structure/B11508507.png)

![4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11508524.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11508529.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11508537.png)
![N,N'-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide](/img/structure/B11508541.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11508563.png)
